molecular formula C11H9NOS B13603569 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde

4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde

Cat. No.: B13603569
M. Wt: 203.26 g/mol
InChI Key: JQTAHILNZIGFFZ-UHFFFAOYSA-N
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Description

4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the benzaldehyde and thiazole functionalities allows for a diverse range of chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde typically involves the condensation of benzaldehyde with a thiazole derivative. One common method is the reaction of benzaldehyde with 2-aminothiazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-[(1,3-Thiazol-2-yl)methyl]benzoic acid.

    Reduction: 4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-[(1,3-Thiazol-2-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-[(1,3-Thiazol-2-yl)methyl]benzaldehyde: Isomer with the thiazole ring attached at a different position on the benzaldehyde ring.

Uniqueness

4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is unique due to the specific positioning of the thiazole ring and the aldehyde group, which allows for distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

4-(1,3-thiazol-2-ylmethyl)benzaldehyde

InChI

InChI=1S/C11H9NOS/c13-8-10-3-1-9(2-4-10)7-11-12-5-6-14-11/h1-6,8H,7H2

InChI Key

JQTAHILNZIGFFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CS2)C=O

Origin of Product

United States

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